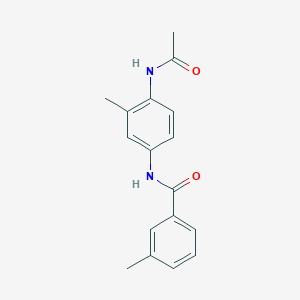
3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 267.31 g/mol.
作用机制
The mechanism of action of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has also been shown to bind to the cannabinoid receptor CB2, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide is its high purity and stability, which makes it a suitable reagent for various lab experiments. 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide is its potential toxicity, which may limit its use in certain experiments. In addition, 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide may have off-target effects on other enzymes and receptors, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide. One potential direction is the development of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide-based fluorescent probes for the detection of specific biological molecules. Another direction is the investigation of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide as a potential drug candidate for the treatment of various diseases. Further studies are also needed to elucidate the mechanism of action of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide and its potential off-target effects.
合成方法
The synthesis of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide involves the reaction of 2-propan-2-ylphenylamine with trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide as a white crystalline solid. The purity of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide can be improved by recrystallization from a suitable solvent.
科学研究应用
3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has also been studied for its potential use as a fluorescent probe for detecting biological molecules such as proteins and nucleic acids. In addition, 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been used as a reagent in organic synthesis for the preparation of various compounds.
属性
IUPAC Name |
3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-8(2)9-5-3-4-6-10(9)16-11(17)7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVRQRMEGOKHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)
![1,3-dimethyl-5-[(E)-3-(2-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7510328.png)








![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)